

Validating the activity of a new batch of Sovesudil hydrochloride

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Compound of Interest

Compound Name: Sovesudil hydrochloride

Cat. No.: B8216105

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Technical Support Center: Sovesudil Hydrochloride

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for validating the activity of a new batch of **Sovesudil hydrochloride**.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for **Sovesudil hydrochloride**?

A1: **Sovesudil hydrochloride** is a potent, ATP-competitive inhibitor of Rho-associated coiled-coil-containing protein kinase (ROCK).[1] It specifically targets ROCK-I and ROCK-II isoforms.[1][2] In the eye, inhibiting the RhoA/ROCK signaling pathway in the trabecular meshwork cells leads to cellular relaxation and a reduction in actin stress fibers.[3][4] This process increases the outflow of aqueous humor, thereby lowering intraocular pressure (IOP).[4][5]

Q2: What are the expected IC50 values for **Sovesudil hydrochloride** against ROCK isoforms?

A2: A new batch of **Sovesudil hydrochloride** is expected to show potent inhibition of ROCK-I and ROCK-II. The reference IC50 values are provided in the table below.

Q3: What is the primary intended biological effect in preclinical models?

A3: The primary biological effect in preclinical animal models, such as New Zealand White rabbits, is the reduction of intraocular pressure (IOP).[1][6] In cell-based assays using human trabecular meshwork (HTM) cells, the expected effects include changes in cell morphology and a reduction in actin stress fibers.[6]

Q4: Is Sovesudil considered a "soft drug"?

A4: Yes, Sovesudil is designed as a "soft drug." This means it is rapidly metabolized into an inactive form, which can help reduce systemic side effects.[3][5]

Quantitative Data Summary

Quantitative data from preclinical and clinical studies are summarized below for easy comparison and validation of a new batch.

Table 1: In Vitro Potency of **Sovesudil Hydrochloride**

Target	IC50 (nM)	Reference
ROCK-I	3.7	[1]
ROCK-II	2.3	[1]

Table 2: Phase II Clinical Trial Efficacy (Normal-Tension Glaucoma)

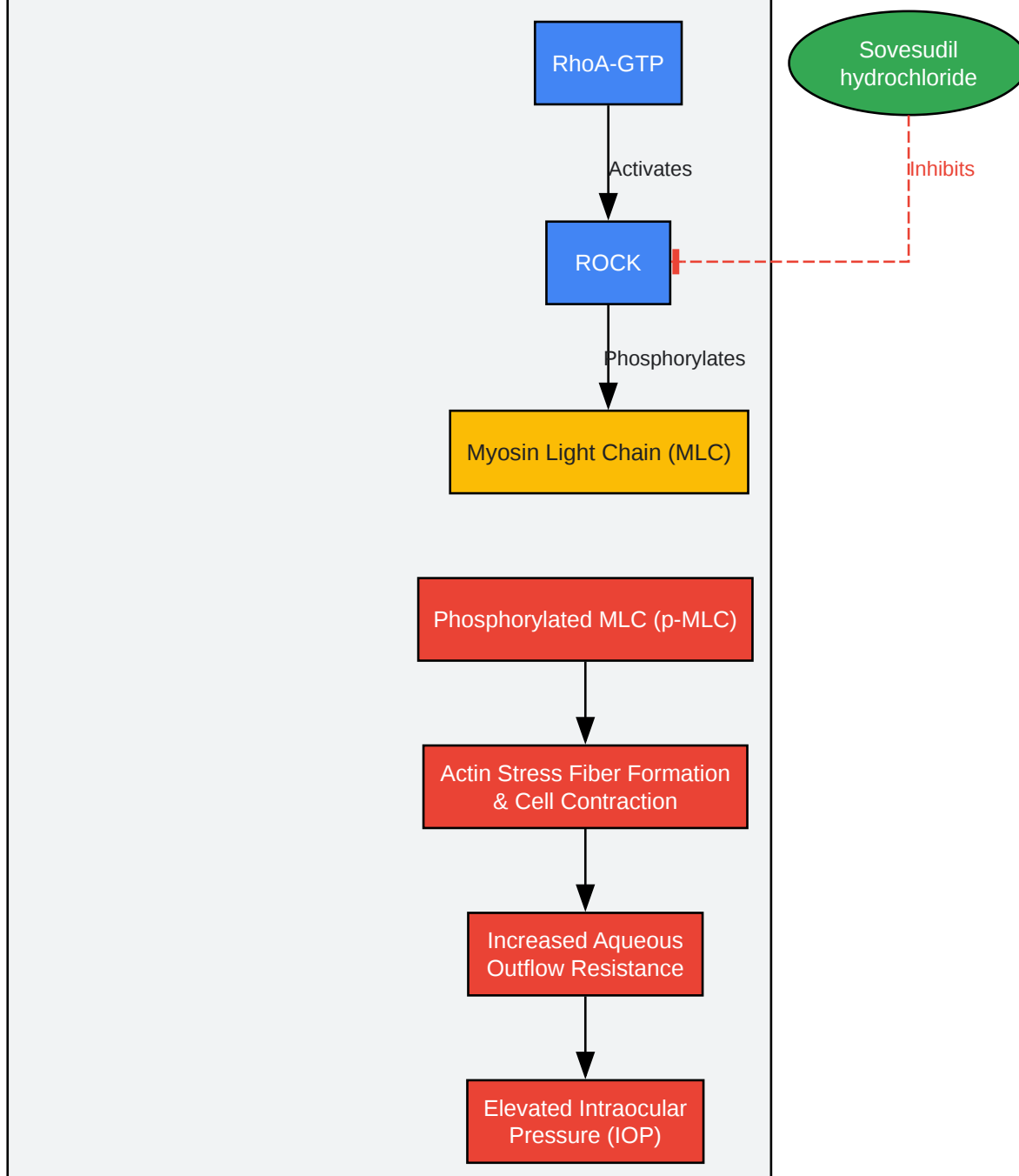
Treatment Group (TID for 4 weeks)	Mean Diurnal IOP Change from Baseline (mmHg)	95% Confidence Interval	Reference
Sovesudil 0.5%	-1.56	-1.73, -0.09 (vs. Placebo)	[7][8]
Sovesudil 0.25%	-1.10	N/A	[7][8]
Placebo	-0.65	N/A	[7][8]

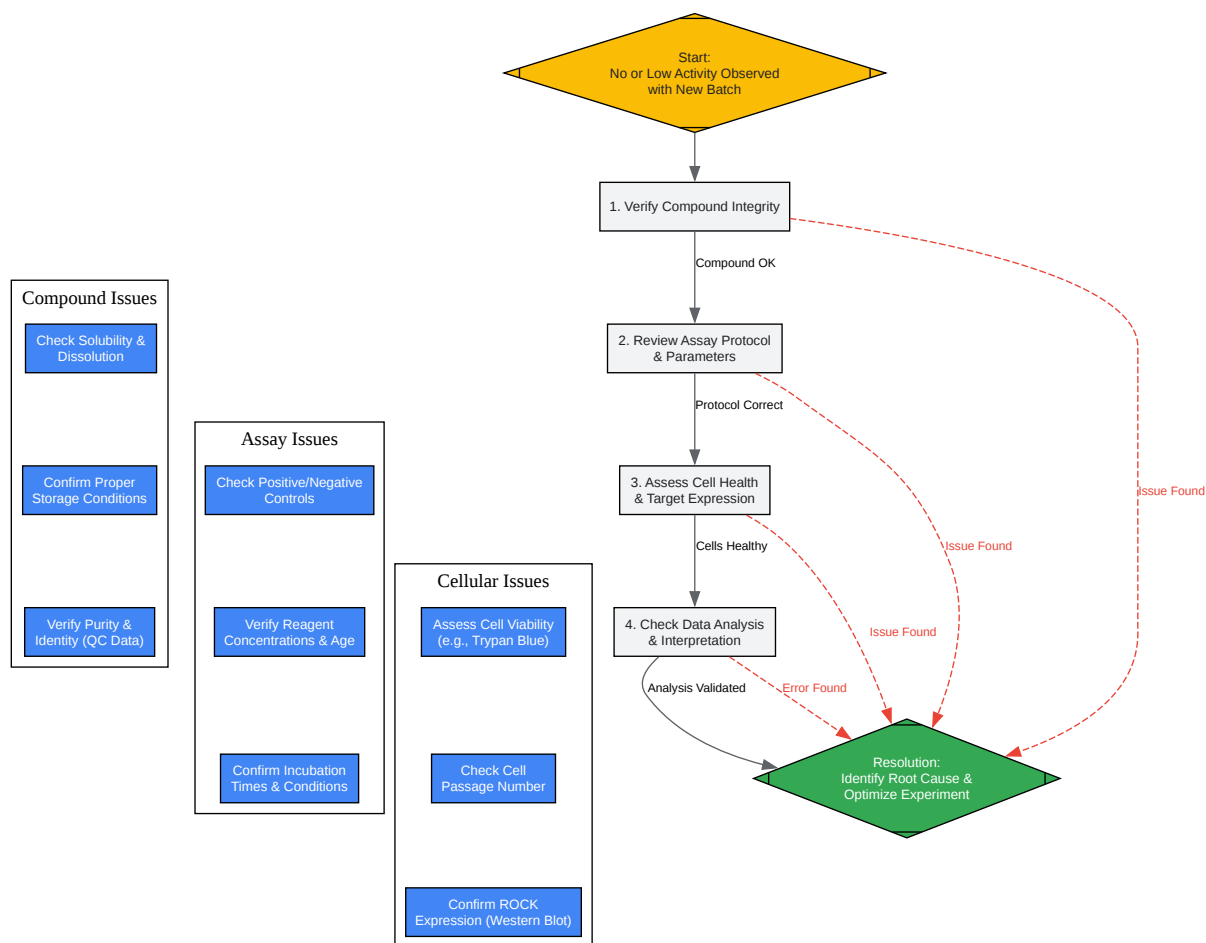
Table 3: Common Adverse Events (Phase II Clinical Trial)

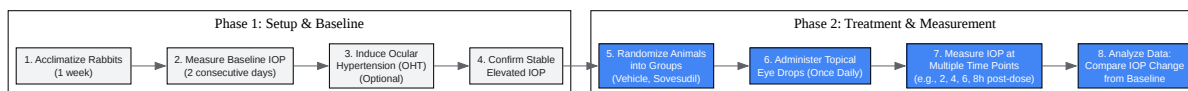
Adverse Event	Sovesudil 0.5% (Incidence)	Sovesudil 0.25% (Incidence)	Reference
Conjunctival Hyperemia	24.4%	17.5%	[7] [9]

Signaling Pathway and Workflow Diagrams

RhoA/ROCK Signaling Pathway in Trabecular Meshwork







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